molecular formula C7H8N2O3 B1417814 (6-Hydroxy-2-methyl-pyrimidin-4-YL)-acetic acid CAS No. 54506-80-8

(6-Hydroxy-2-methyl-pyrimidin-4-YL)-acetic acid

Cat. No. B1417814
CAS RN: 54506-80-8
M. Wt: 168.15 g/mol
InChI Key: YMCAGFVUHPRWLF-UHFFFAOYSA-N
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Description

“(6-Hydroxy-2-methyl-pyrimidin-4-YL)-acetic acid” is a biochemical used for proteomics research . It has a molecular formula of C7H8N2O3 and a molecular weight of 168.15 .


Physical And Chemical Properties Analysis

“(6-Hydroxy-2-methyl-pyrimidin-4-YL)-acetic acid” has a molecular weight of 168.15 . The predicted boiling point is 356.6±44.0 °C, and the predicted density is 1.43±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Ionization : A study by Brown and Waring (1978) focused on synthesizing derivatives of 2-(pyrimidin-2'-yl)acetic acid, including 4'-mono- and 4',6'-di-substituted derivatives, providing insight into the ionization characteristics of these compounds (Brown & Waring, 1978).
  • General Synthetic Route : Another study by Brown and Waring (1977) described a general route to 2-(pyrimidin-2'-yl)acetic acids and esters, important for the broader application of these compounds in research (Brown & Waring, 1977).

Applications in Biological and Pharmaceutical Research

  • Interaction with Bovine Serum Albumin : Meng et al. (2012) synthesized novel p-hydroxycinnamic acid amides and investigated their interactions with bovine serum albumin, which is crucial for understanding protein-drug interactions (Meng et al., 2012).
  • Antitumor Activity : Liu et al. (2015) synthesized a series of pyrimidines targeting thymidylate and purine nucleotide biosynthesis, revealing potential antitumor properties (Liu et al., 2015).
  • Plant Growth Stimulation : Pivazyan et al. (2019) synthesized new derivatives and found a pronounced plant growth-stimulating effect, highlighting potential agricultural applications (Pivazyan et al., 2019).

Chemical Reactions and Mechanisms

  • Diazo Coupling Reactions : Hurst (1983) studied the diazo coupling reactions of various pyrimidines, including those related to the compound , providing insights into their chemical reactivity and potential applications in synthesis (Hurst, 1983).

Structural and Spectral Characterization

  • Crystal Structures and Spectral Characterization : Dylong et al. (2016) conducted a detailed study on the crystal structures and spectral characterization of imidazo[1,2-a]pyrimidin-2-yl-acetic acid, which is structurally related, providing valuable information for researchers in the field of crystallography and spectroscopy (Dylong et al., 2016).

properties

IUPAC Name

2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4-8-5(3-7(11)12)2-6(10)9-4/h2H,3H2,1H3,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCAGFVUHPRWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Hydroxy-2-methyl-pyrimidin-4-YL)-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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